molecular formula C6H7F3O3 B12863251 Methyl 3-methoxy-2-(trifluoromethyl)acrylate

Methyl 3-methoxy-2-(trifluoromethyl)acrylate

Cat. No.: B12863251
M. Wt: 184.11 g/mol
InChI Key: PPBBKJUPMDJIJV-ONEGZZNKSA-N
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Description

Methyl 3-methoxy-2-(trifluoromethyl)acrylate is an organic compound with the molecular formula C6H7F3O3. It is a derivative of acrylate, characterized by the presence of a trifluoromethyl group and a methoxy group. This compound is of interest in various fields due to its unique chemical properties, including its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxy-2-(trifluoromethyl)acrylate can be synthesized through several methods. One common approach involves the reaction of 3-methoxyacrylic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of stabilizers such as 4-Hydroxy-TEMPO can prevent unwanted side reactions during storage and handling .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-2-(trifluoromethyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

Methyl 3-methoxy-2-(trifluoromethyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-methoxy-2-(trifluoromethyl)acrylate exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of enzymes and receptors by binding to specific sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methoxy-2-(trifluoromethyl)acrylate stands out due to the presence of both a methoxy and a trifluoromethyl group. This combination imparts unique reactivity and stability, making it a valuable compound in various synthetic and industrial applications. Its ability to undergo diverse chemical reactions and its utility in multiple research fields highlight its versatility compared to similar compounds .

Properties

Molecular Formula

C6H7F3O3

Molecular Weight

184.11 g/mol

IUPAC Name

methyl (E)-3-methoxy-2-(trifluoromethyl)prop-2-enoate

InChI

InChI=1S/C6H7F3O3/c1-11-3-4(5(10)12-2)6(7,8)9/h3H,1-2H3/b4-3+

InChI Key

PPBBKJUPMDJIJV-ONEGZZNKSA-N

Isomeric SMILES

CO/C=C(\C(=O)OC)/C(F)(F)F

Canonical SMILES

COC=C(C(=O)OC)C(F)(F)F

Origin of Product

United States

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